The Application Scientist's Guide to 5-Aminothiophene-3-carboxamide: Chemical Properties, Synthesis, and Kinase Inhibitor Design
The Application Scientist's Guide to 5-Aminothiophene-3-carboxamide: Chemical Properties, Synthesis, and Kinase Inhibitor Design
Executive Summary
In contemporary medicinal chemistry, the thiophene ring serves as a highly versatile, privileged scaffold. Specifically, 5-aminothiophene-3-carboxamide (CAS: 760930-70-9) has emerged as a critical building block for designing ATP-competitive kinase inhibitors and targeted anticancer therapeutics. By offering a unique array of hydrogen bond donors and acceptors, this functionalized heterocycle allows for precise interactions within the hinge region of various protein kinases.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, optimized synthetic methodologies, and pharmacological applications of 5-aminothiophene-3-carboxamide, designed to equip drug development professionals with actionable, field-proven insights.
Physicochemical Profile and Structural Dynamics
Understanding the intrinsic reactivity of 5-aminothiophene-3-carboxamide requires an analysis of its electronic distribution. The thiophene core is inherently electron-rich, and the presence of the amino group at the C5 position acts as a strong electron-donating group (EDG) via resonance.
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Molecular Formula: C5H6N2OS
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Molecular Weight: 142.18 g/mol
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CAS Registry Number: 760930-70-9[1]
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Structural Bifunctionality:
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C5-Amino Group: Enhances the nucleophilicity of the ring, making the C2 and C4 positions highly susceptible to electrophilic aromatic substitution (e.g., halogenation for subsequent cross-coupling).
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C3-Carboxamide: Acts as a dual hydrogen-bond donor/acceptor. In molecular docking studies, this moiety is frequently responsible for anchoring the molecule to the backbone amides of kinase hinge regions (such as CHK1 or VEGFR-2)[2].
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Synthetic Methodology: Controlled Nitrile Hydrolysis
The most robust and scalable route to synthesize 5-aminothiophene-3-carboxamide is the controlled hydrolysis of its precursor, 5-aminothiophene-3-carbonitrile. Yields of up to 89% can be achieved when the reaction is meticulously controlled[3].
The Causality of Reagent Selection
Standard aqueous acidic or basic hydrolysis often fails because the reaction rapidly overshoots the primary amide, yielding the highly stable 5-aminothiophene-3-carboxylic acid byproduct. To prevent this, we utilize a modified Radziszewski reaction utilizing hydrogen peroxide (
Self-Validating Experimental Protocol
Reagents Required:
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5-Aminothiophene-3-carbonitrile (1.0 eq, 10 mmol)
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30% Aqueous
(4.0 eq, 40 mmol) - (0.2 eq, 2 mmol)
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Anhydrous DMSO (15 mL)
Step-by-Step Workflow:
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Dissolution: In a 50 mL round-bottom flask, dissolve 5-aminothiophene-3-carbonitrile in anhydrous DMSO. Stir at room temperature until complete dissolution is achieved.
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Catalyst Addition: Add
to the solution. The mild base is crucial; it is strong enough to deprotonate the peroxide but weak enough to prevent the base-catalyzed cleavage of the resulting amide. -
Controlled Oxidation: Cool the flask in an ice bath (0–5 °C). Add 30%
dropwise over 15 minutes. Critical Insight: The reaction is highly exothermic. Maintaining the temperature below 15 °C prevents runaway thermal degradation and over-hydrolysis. -
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
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Quenching & Isolation: Pour the mixture into 100 mL of ice-cold distilled water. The target carboxamide will precipitate as a solid. Filter under a vacuum and wash with cold water.
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System Validation (In-Process Controls):
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TLC Monitoring: Use a mobile phase of 10% Methanol in Dichloromethane. The starting nitrile exhibits an
of ~0.8, whereas the highly polar carboxamide product will arrest at an of ~0.3. This stark polarity shift allows for unambiguous real-time tracking. -
LC-MS Confirmation: Analyze the crude solid. The target mass must show an
peak at m/z 143.0. A peak at m/z 144.0 indicates the presence of the carboxylic acid byproduct, signaling that the temperature was not adequately controlled.
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Synthetic workflow for 5-aminothiophene-3-carboxamide via controlled nitrile hydrolysis.
Medicinal Chemistry: Kinase Inhibition & SAR
Thiophene carboxamides are extensively utilized in the development of targeted therapies. The scaffold's ability to mimic the adenine ring of ATP makes it an ideal core for designing inhibitors against kinases involved in tumor growth, angiogenesis, and DNA damage response[2].
Key Pharmacological Targets
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CHK1 (Checkpoint Kinase 1): Derivatives of 5-aminothiophene-3-carboxamide have been patented as potent inhibitors of damage response kinases like CHK1[4]. By inhibiting CHK1, these compounds abrogate the G2/M cell cycle checkpoint, forcing cancer cells with DNA damage into premature mitosis, ultimately leading to mitotic catastrophe and apoptosis.
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VEGFR-2 & EGFR: The scaffold is also utilized to target receptor tyrosine kinases. The carboxamide group forms critical hydrogen bonds with the kinase hinge region, while substitutions at the C5-amino group (e.g., urea derivatives) extend into the hydrophobic pockets to enhance selectivity[2].
Quantitative Structure-Activity Relationship (SAR) Data
The functionalization of the thiophene ring dramatically alters its cytotoxic profile. The table below summarizes the in vitro activity of selected 5-aminothiophene-3-carboxamide analogs against specific cancer cell lines, demonstrating how varying the aryl substituents (
| Compound ID | Target Cell Line / Kinase | |||
| Analog A | Phenyl | H | HepG-2 (Liver Cancer) | 5.46 |
| Analog B | 4-Chlorophenyl | H | HCT-116 (Colon Cancer) | 7.80 |
Data sourced from comparative in vitro evaluations of thiophene analogs[5].
Mechanism of action for CHK1 kinase inhibition by thiophene carboxamide derivatives.
Conclusion
For application scientists and medicinal chemists, 5-aminothiophene-3-carboxamide represents a highly tunable, privileged pharmacophore. By mastering its controlled synthesis—specifically avoiding the thermodynamic pitfall of over-hydrolysis—researchers can reliably generate this building block for downstream cross-coupling and derivatization. Its proven efficacy in mimicking ATP to inhibit critical kinases like CHK1 and VEGFR-2 ensures its continued prominence in the oncology drug discovery pipeline.
References
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Chemical Register. "3-THIOPHENECARBOXAMIDE,5-AMINO- (CAS No. 760930-70-9)." Chemical Register. Available at: [Link]
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MolAid. "1-(3-carbamoylthiophen-2-yl)urea | CHK1 Kinase Inhibitors Patent WO2003029241A1." MolAid. Available at: [Link]
Sources
- 1. 3-THIOPHENECARBOXAMIDE,5-AMINO- (CAS No. 760930-70-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. 5-Bromo-2-methylthiophene-3-carboxylic Acid|RUO Supplier [benchchem.com]
- 3. Buy 5-Aminothiophene-3-carbonitrile [smolecule.com]
- 4. 1-(3-carbamoylthiophen-2-yl)urea - CAS号 339365-14-9 - 摩熵化学 [molaid.com]
- 5. 5-Bromo-2-methylthiophene-3-carboxylic Acid|RUO Supplier [benchchem.com]
